molecular formula C11H18N2S B2590510 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane CAS No. 331853-46-4

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane

Cat. No.: B2590510
CAS No.: 331853-46-4
M. Wt: 210.34
InChI Key: XPAPACNVPLPNJR-UHFFFAOYSA-N
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Description

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a 1,4-diazepane core substituted with a methyl group and a thiophen-3-ylmethyl moiety. The 1,4-diazepane structure is a privileged scaffold in drug discovery, known for its versatility and presence in compounds with a wide range of biological activities . While specific biological data for this exact compound may be limited, its structural features align with those studied for various therapeutic applications. Compounds containing the 1,4-diazepane nucleus have been investigated as peptidomimetic scaffolds and have shown potential in diverse areas such as antiproliferative activity , antitumor activity , and as potent enzyme inhibitors . Furthermore, the incorporation of heterocyclic systems like the thiophene ring is a common strategy in molecular design to modulate the properties and activity of a lead compound. This product is intended for research purposes only, such as in vitro testing and as a building block in chemical synthesis. This compound is provided for use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-12-4-2-5-13(7-6-12)9-11-3-8-14-10-11/h3,8,10H,2,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAPACNVPLPNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and diazepane derivatives.

    Reaction Conditions: The thiophen-3-ylmethyl group is introduced to the diazepane ring through nucleophilic substitution reactions. Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the thiophene ring.

    Substitution: Nucleophilic substitution reactions are common, where the thiophen-3-ylmethyl group can be replaced with other functional groups using appropriate nucleophiles.

Scientific Research Applications

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential candidate for drug development.

Comparison with Similar Compounds

Structural Analogues with Thiophene Substitutions

  • 1-[(4-Bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane

    • Structure : Replaces the thiophen-3-ylmethyl group with a 4-bromo-thiophen-2-ylmethyl substituent.
    • Impact : The bromine atom enhances lipophilicity (higher logP) and may alter halogen bonding interactions with biological targets. Molecular weight increases to 289.24 g/mol compared to the parent compound’s 226.34 g/mol .
    • Applications : Brominated thiophenes are often used in cross-coupling reactions for further functionalization.
  • 1-Methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane

    • Structure : Features a 5-methyl-thiophen-2-ylmethyl group.
    • Impact : The methyl group at the 5-position of thiophene increases steric bulk and may reduce metabolic oxidation at the thiophene ring. This could improve metabolic stability compared to unsubstituted thiophene derivatives .

Pyridine-Based Analogues

  • 1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane Structure: Substitutes thiophene with a 6-(trifluoromethyl)pyridin-3-ylmethyl group and replaces the methyl group at the 1-position with benzyl. The trifluoromethyl group is strongly electron-withdrawing, which may reduce electron density in the diazepane ring, affecting receptor binding. Molecular weight: 383.45 g/mol . Applications: Pyridine derivatives are common in kinase inhibitors due to their hydrogen-bonding capabilities.
  • 1-[5-(Trifluoromethyl)-2-pyridyl]-1,4-diazepane (CAS 306934-70-3) Structure: Lacks the methyl group at the 1-position and directly links a 5-(trifluoromethyl)pyridin-2-yl group to the diazepane. Similarity score to the target compound: 0.94 .

Bulky Aromatic Substitutions

  • 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane
    • Structure : Features a diphenylmethyl group with a 4-chloro substituent.
    • Impact : The bulky aromatic group increases molecular weight (342.89 g/mol) and hydrophobicity, likely reducing aqueous solubility. The chlorine atom may enhance interactions with hydrophobic binding pockets in enzymes .

Sulfonyl-Modified Derivatives

  • 1-Methyl-4-((2-methyl-5-nitropyridin-3-yl)sulfonyl)-1,4-diazepane (S11) Structure: Incorporates a sulfonyl group linked to a nitro-pyridine ring. Nitro groups are associated with prodrug activation mechanisms .

Key Comparative Data

Compound Name Heterocycle Substituents Molecular Weight (g/mol) Key Properties
1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane Thiophene Methyl, thiophen-3-ylmethyl 226.34 Moderate logP (~2.1), metabolic oxidation at thiophene
1-[(4-Bromo-2-thienyl)methyl]-4-methyl-1,4-diazepane Thiophene Methyl, 4-bromo-thiophen-2-ylmethyl 289.24 High lipophilicity (logP ~3.5), halogen bonding
1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane Pyridine Benzyl, trifluoromethyl-pyridinyl 383.45 Enhanced solubility, electron-withdrawing effects
1-Methyl-4-((2-methyl-5-nitropyridin-3-yl)sulfonyl)-1,4-diazepane Pyridine Methyl, sulfonyl-nitro-pyridinyl 352.38 High metabolic stability, acidic sulfonyl group

Biological Activity

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a diazepane ring substituted with a thiophen-3-ylmethyl group, which contributes to its unique electronic and steric properties. This structural characteristic is crucial for its interaction with biological targets.

This compound is believed to exert its biological effects through several pathways:

  • Target Interactions : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in signaling pathways associated with cell growth, apoptosis, and inflammation.
  • Cyclic Nucleotide Pathways : Similar diazepanes have been shown to influence cyclic nucleotide levels by interacting with phosphodiesterases, which are critical in various cellular processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against a range of pathogens. Its mechanism likely involves disrupting microbial cell membranes or interfering with metabolic processes.
  • Anticancer Potential : The compound has been investigated for its anticancer properties, showing promise in inhibiting the proliferation of cancer cells. The specific pathways involved may include apoptosis induction and cell cycle arrest.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Methyl-4-(phenylmethyl)-1,4-diazepanePhenyl group at the 4-positionModerate antimicrobial activity
1-Methyl-4-(pyridin-3-ylmethyl)-1,4-diazepanePyridine group at the 4-positionNotable effects on neurotransmitter systems
This compound Thiophen group at the 3-positionPromising antimicrobial and anticancer activity

The presence of the thiophen group in this compound provides distinct electronic characteristics that enhance its biological activity compared to other diazepane derivatives.

Case Studies

Recent studies have highlighted the potential applications of this compound in therapeutic settings:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various diazepane derivatives against Staphylococcus aureus and Escherichia coli, revealing that this compound exhibited significant inhibitory effects compared to control groups.
  • Cancer Cell Line Research : In vitro tests on breast cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability and induced apoptosis. The study suggested that this effect could be mediated through the modulation of specific signaling pathways involved in cell survival.

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